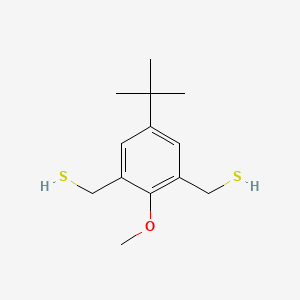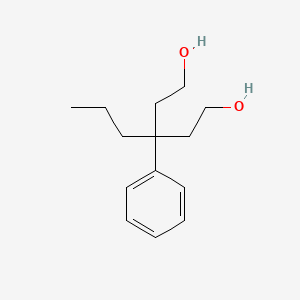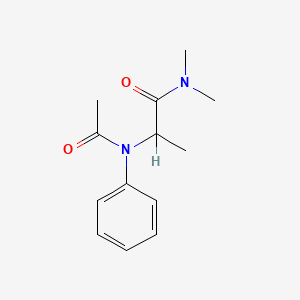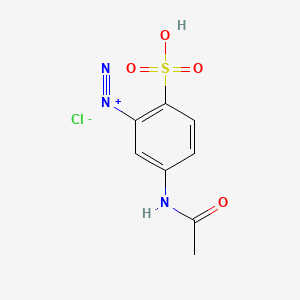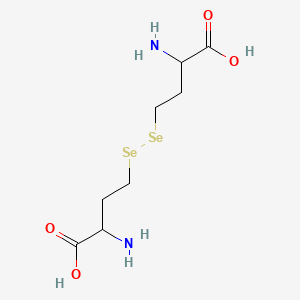![molecular formula C10H37N5O6P2 B13777291 Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate CAS No. 94113-31-2](/img/structure/B13777291.png)
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate is a chemical compound with the molecular formula C10H37N5O6P2 and a molecular weight of 385.38 g/mol It is a tetraammonium salt of bisphosphonic acid, which contains an imino group substituted with a 2-ethylhexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate typically involves the reaction of bisphosphonic acid with an appropriate amine, such as 2-ethylhexylamine, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the tetraammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The imino group and phosphonate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced imino derivatives .
Scientific Research Applications
Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in industrial processes, such as catalysis and material science
Mechanism of Action
The mechanism of action of Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups can chelate metal ions, affecting various biochemical processes. Additionally, the imino group can interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to chelate metal ions and interact with biomolecules makes it valuable in various research and industrial applications .
Properties
CAS No. |
94113-31-2 |
|---|---|
Molecular Formula |
C10H37N5O6P2 |
Molecular Weight |
385.38 g/mol |
IUPAC Name |
tetraazanium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
InChI Key |
DQBPHDYPCHNJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


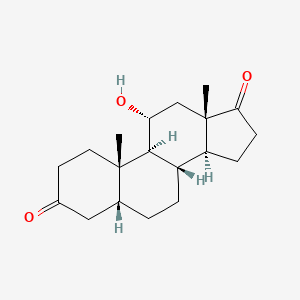

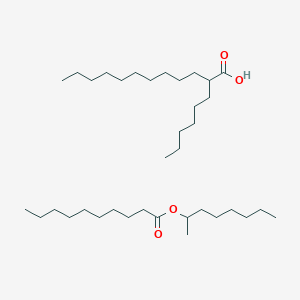
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
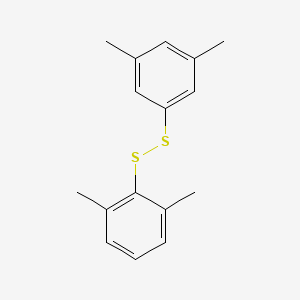
![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
